rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[221]hept-5-en-2-ol is a bicyclic compound featuring a norbornene structure with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.
Scientific Research Applications
rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent hydrocarbon structure.
Norbornanol: A similar compound with a hydroxyl group but lacking the aminomethyl group.
Norbornylamine: A compound with an aminomethyl group but lacking the hydroxyl group.
Uniqueness
rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[221]hept-5-en-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the norbornene scaffold
Properties
CAS No. |
2408936-16-1 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.